Cerium(3+) perchlorate

Description

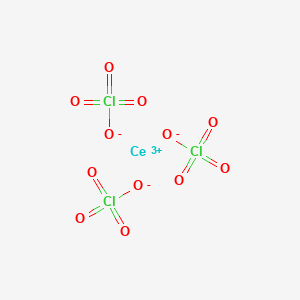

Structure

2D Structure

Properties

CAS No. |

14017-47-1 |

|---|---|

Molecular Formula |

CeClHO4 |

Molecular Weight |

240.57 g/mol |

IUPAC Name |

cerium;perchloric acid |

InChI |

InChI=1S/Ce.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5) |

InChI Key |

XKVZLRDEADGMFT-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Ce] |

Other CAS No. |

14017-47-1 |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Cerium Iii Perchlorate

Direct Aqueous-Phase Synthesis Routes

Direct synthesis in an aqueous medium represents a common approach to preparing cerium(III) perchlorate (B79767). This typically involves the reaction of a cerium-containing basic salt or oxide with perchloric acid.

The synthesis of cerium(III) perchlorate can be theoretically achieved through the straightforward acid-base neutralization reaction between a cerium(III) source, such as cerium(III) hydroxide (B78521) (Ce(OH)₃), and perchloric acid (HClO₄). In this reaction, the hydroxide reacts with the acid to form the soluble cerium(III) perchlorate salt and water, as depicted in the following general equation:

Ce(OH)₃ + 3 HClO₄ → Ce(ClO₄)₃ + 3 H₂O

Similarly, cerium(III) oxide (Ce₂O₃) can serve as the starting material, reacting with perchloric acid to yield the desired salt and water. While these methods are based on fundamental chemical principles for salt formation, specific documented procedures focusing on these exact precursors are not extensively detailed in the reviewed literature. A documented method for a related compound, ceric (Ce⁴⁺) perchlorate, involves a more complex process starting from cerous oxalate, which is then dissolved and treated with perchloric acid. cdnsciencepub.com Another verified synthesis route produces hydrated cerium(III) perchlorate from the reaction of cerium(III) chloride with perchloric acid. researchgate.net

Crystallization and Purification Techniques

Obtaining high-purity cerium(III) perchlorate is essential for its application in research and materials synthesis. The primary methods for purification involve crystallization and subsequent drying.

Following the aqueous synthesis, a common purification technique is recrystallization. One documented procedure specifies that after the initial synthesis, the resulting colorless precipitate is triply recrystallized from water to enhance its purity. researchgate.net This process leverages differences in solubility to separate the desired salt from impurities. After recrystallization, the wet crystals, which correspond to the composition Ce(ClO₄)₃·9H₂O, must be carefully dried. researchgate.net A standard method involves drying the crystals under a vacuum (1–2 mmHg) at ambient temperature for several hours. researchgate.net

For obtaining the anhydrous form of the salt, thermal dehydration under vacuum is a viable technique. This process is analogous to methods used for other hydrated lanthanide salts, such as cerium(III) chloride, which is dehydrated by gradually heating to 140°C under vacuum. orgsyn.orgwikipedia.org

Table 1: Crystallization and Drying Parameters for Cerium(III) Perchlorate

| Parameter | Description | Reference |

|---|---|---|

| Purification Method | Triple recrystallization from water | researchgate.net |

| Hydrated Form | Cerium(III) perchlorate nonahydrate (Ce(ClO₄)₃·9H₂O) | researchgate.net |

| Drying Procedure (for Hydrate) | Vacuum (1–2 mmHg) at ambient temperature for 5 hours | researchgate.net |

| Dehydration Technique (for Anhydrous) | Thermal dehydration under vacuum (by analogy) | orgsyn.orgwikipedia.org |

Precursor Strategies in Advanced Material Fabrication

Cerium(III) perchlorate is a significant precursor in the fabrication of advanced nanomaterials, most notably nanocrystalline cerium dioxide (CeO₂), also known as nanoceria. Nanoceria is highly valued for its applications in catalysis, gas sensors, solid fuel cells, and as an antioxidant in biomedical applications. researchgate.net

The synthesis of nanoceria from cerium(III) perchlorate is achieved through thermal decomposition. Research has shown that the thermolysis of hydrated cerium(III) perchlorate, specifically Ce(ClO₄)₃·9H₂O, proceeds through an intermediate stage involving the formation of cerium oxoperchlorate before yielding the final oxide product. researchgate.net The complete thermal decomposition at a specific temperature results in the formation of uniform, nanocrystalline cerium dioxide. researchgate.net This method is advantageous as it allows for the preparation of cerium dioxide in the absence of water, which can influence the material's surface properties. researchgate.net

Table 2: Research Findings on Thermal Decomposition of Cerium(III) Perchlorate for Nanoceria Synthesis

| Precursor Compound | Decomposition Temperature | Product | Product Particle Size | Reference |

|---|---|---|---|---|

| Cerium(III) perchlorate hydrate (B1144303) (Ce(ClO₄)₃·9H₂O) | 460°C | Nanocrystalline cerium dioxide (CeO₂) | 13 nm | researchgate.net |

This precursor strategy highlights the utility of cerium(III) perchlorate in controlling the size and properties of the resulting nanomaterials through precise control of decomposition conditions.

Coordination Chemistry and Solution Phase Speciation

Hydration Structure of Cerium(III) Aquo Complexes

In aqueous solution, the cerium(III) ion is coordinated by water molecules to form aquo complexes. wikipedia.org The primary coordination sphere of the Ce³⁺ ion has been a topic of extensive research, with evidence pointing towards the predominance of a nine-coordinate species.

Experimental and Computational Characterization of [Ce(H₂O)₉]³⁺

The nonahydrated cerium(III) ion, [Ce(H₂O)₉]³⁺, is the dominant species in aqueous perchlorate (B79767) solutions. nih.govnih.gov The structure of this complex is characterized by a tricapped trigonal prismatic geometry, where nine water molecules are arranged around the central Ce³⁺ ion. nih.gov This coordination geometry is common for the lighter lanthanide ions from La³⁺ to Nd³⁺. acs.org

Experimental evidence from X-ray scattering studies and spectroscopic methods supports the nine-coordinate structure in aqueous solutions. nih.govacs.org In addition to the dominant [Ce(H₂O)₉]³⁺, a partially dissociated species, [Ce(H₂O)₈]³⁺, can also exist in equilibrium. nih.gov The presence of the eight-coordinate species is indicated by an additional absorption band in the UV-Vis spectrum of aqueous Ce³⁺ solutions. nih.gov Increasing the temperature shifts the equilibrium towards the formation of the octahydrated complex. nih.gov

Computational studies, including Density Functional Theory (DFT) and CASSCF calculations, have been employed to investigate the electronic structure and thermodynamic properties of cerium(III) aqua ions. nih.gov These calculations have confirmed that the wave function of both octa- and nona-aqua Ce(III) is well-described by a single configuration. nih.gov Theoretical calculations have also been used to predict the electronic spectra of [Ce(H₂O)₈]³⁺ and [Ce(H₂O)₉]³⁺ in solution. researchgate.net The calculated free energy for water exchange between the eight- and nine-coordinate species suggests that the nonahydrated complex is more stable. nih.gov

| Species | Coordination Number | Geometry | Key Spectroscopic Feature |

|---|---|---|---|

| [Ce(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prismatic | Primary species in aqueous solution |

| [Ce(H₂O)₈]³⁺ | 8 | - | Absorption band at 34 x 10³ cm⁻¹ (294 nm) |

Investigations of Outer-Sphere Ion Pairing Phenomena

In solutions containing cerium(III) perchlorate, the interaction between the hydrated cerium(III) cation and the perchlorate anion is generally considered to be of an outer-sphere nature. This means that the perchlorate ion does not displace the water molecules in the primary coordination sphere of the cerium ion but rather associates with the hydrated cation through electrostatic interactions. The concept of outer-sphere complexation is used to describe these types of ion-ion interactions where the ions retain their individual structural integrity. chimia.ch

Ligand Interaction Dynamics and Complex Formation

The interaction of the hydrated cerium(III) ion with other ligands in solution is a key aspect of its coordination chemistry. The dynamics of these interactions and the formation of new complexes are influenced by the nature of the incoming ligand and the weakly coordinating perchlorate anion.

Perchlorate Anion as a Weakly Coordinating Ligand

The perchlorate anion (ClO₄⁻) is known to be a very weakly coordinating ligand. wikipedia.org Its low basicity and charge delocalization make it a poor competitor for coordination sites on the cerium(III) ion, especially in aqueous solutions where water is a much stronger ligand. wikipedia.org Consequently, in cerium(III) perchlorate solutions, the perchlorate ion typically exists as a counterion and does not directly bond to the cerium(III) center. wikipedia.orgresearchgate.net This property makes cerium(III) perchlorate a useful precursor for studying the coordination of other ligands to the Ce³⁺ ion, as the perchlorate is unlikely to interfere with the complexation of stronger donor ligands.

Studies of Cerium(III) Interactions with Carboxylate Ligands

The interaction of hydrated Ce³⁺ with carboxylate ligands has been studied to understand complex formation. nthu.edu.twnih.gov The formation of Ce³⁺-carboxylate complexes can be monitored by changes in the absorption and emission spectra of the cerium(III) ion. nih.gov Hydrated Ce³⁺ is fluorescent, but the formation of a complex with a carboxylate ligand quenches this fluorescence. nih.govnthu.edu.tw

A particularly strong interaction has been observed between Ce³⁺ and diglycolic acid (DGA). acs.orgnthu.edu.tw The complex formation constant for the Ce³⁺-DGA system is significantly larger than for other carboxylates, an effect attributed to the chelation by the diglycolate (B8442512) ligand. acs.orgnthu.edu.tw The central ether oxygen atom of diglycolate is believed to participate in coordination, leading to the formation of stable five-membered chelate rings. acs.orgnthu.edu.tw

| Ligand | Method | log K |

|---|---|---|

| Diglycolic Acid | Absorption/Emission Spectra | Significantly higher than other carboxylates |

Hydrolytic Behavior of Cerium(III) Ions in Aqueous Perchlorate Solutions

The behavior of the cerium(III) ion in aqueous solutions is markedly dependent on the pH of the medium. The hydrated cerium(III) ion, often represented as [Ce(H₂O)ₙ]³⁺, engages in hydrolytic reactions as the acidity decreases, leading to the formation of both mononuclear and polynuclear hydroxo-complexes. To investigate these equilibria with minimal interference from anion complexation, studies are typically conducted in aqueous perchlorate solutions, where salts like sodium perchlorate (NaClO₄) or lithium perchlorate (LiClO₄) are used to maintain a constant ionic strength.

The general equation for the hydrolysis of the cerium(III) ion can be expressed as: pCe³⁺ + qH₂O ⇌ Ceₚ(OH)q⁽³ᵖ⁻q⁾⁺ + qH⁺

In this representation, 'p' denotes the number of cerium ions and 'q' signifies the number of hydroxide (B78521) ligands in the resulting complex. The stability and prevalence of these hydrolyzed species are quantified by their equilibrium constants.

Comprehensive studies have identified the primary hydrolytic products of cerium(III). The simplest of these is the mononuclear complex, CeOH²⁺. In addition to this single-center species, polynuclear complexes, which incorporate multiple cerium ions bridged by hydroxide ligands, are also known to form. Among these, the dimeric species Ce₂(OH)₂⁴⁺ and the trimeric species Ce₃(OH)₅⁴⁺ have been reported based on potentiometric studies.

A compilation of critically evaluated equilibrium constants for these hydrolysis reactions at 298 K and extrapolated to infinite dilution is provided below.

Equilibrium Constants for the Hydrolysis of Cerium(III) at 298 K and Infinite Dilution

| Hydrolysis Reaction | log K (Baes and Mesmer, 1976) | log K (NIST46) | log K (Brown and Ekberg, 2016) |

|---|---|---|---|

| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.3 | -8.3 | -8.31 ± 0.03 |

| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | < -15.5 | - | -16.0 ± 0.2 |

| 3Ce³⁺ + 5H₂O ⇌ Ce₃(OH)₅⁴⁺ + 5H⁺ | -33.5 | - | -34.6 ± 0.3 |

Further investigations into the hydrolytic behavior of cerium(III) have been carried out under specific conditions of high ionic strength and elevated temperature. One such study examined the hydrolysis equilibria of Ce³⁺ in a 3 M lithium perchlorate medium at 50°C. The research, which utilized glass electrode measurements, covered a cerium(III) concentration range from 0.1 to 1 M. The results of this study indicated that the extent of hydrolysis was limited under these conditions, with a maximum of only 0.4% of the total cerium(III) ions forming hydrolyzed species.

Catalytic Applications and Mechanistic Studies

Electron Transfer Catalysis in Organic Synthesis

The catalytic activity of cerium compounds is fundamentally linked to their ability to facilitate electron transfer. While cerium(IV) species are well-known strong oxidants, the catalytic cycle in many reactions involves the regeneration of the active oxidizing species from the reduced cerium(III) state. acs.org Homogeneous cerium complexes are emerging as promising catalysts for a range of organic reactions under mild conditions. acs.org These applications often leverage the photoresponsive properties of both Ce(IV) and Ce(III) species to generate organic radicals, which then participate in various bond-forming reactions. acs.org

Oxidation and Reduction Mechanisms

The dual oxidation states of cerium are central to its function in oxidation and reduction catalysis. The ease of transition between Ce(III) and Ce(IV) allows for the mediation of redox reactions involving organic substrates.

The oxidation of organic compounds by cerium(IV) has been a subject of extensive kinetic and mechanistic studies. A notable example is the oxidation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) by cerium(IV) in a perchlorate (B79767) medium. niscpr.res.in In this reaction, cerium(IV) acts as a one-electron oxidant. niscpr.res.in

The reaction kinetics demonstrate a first-order dependence on both the concentrations of Ce(IV) and vanillin, with a fractional order dependence on the hydrogen ion concentration. niscpr.res.in The proposed mechanism involves the formation of an intermediate complex between the cerium(IV) species and the vanillin molecule. This complex then undergoes an intramolecular electron transfer to yield a radical cation of vanillin and a cerium(III) ion. Subsequent rapid oxidation of the radical cation leads to the final product, vanillic acid. niscpr.res.inderpharmachemica.com

Spectrophotometric studies have followed the reaction by monitoring the disappearance of the Ce(IV) species, which is reduced to Ce(III). niscpr.res.in The reaction is proposed to proceed through two parallel pathways involving different active cerium(IV) species, Ce⁴⁺ and Ce(OH)³⁺, with the former being the more reactive oxidant. niscpr.res.in The high negative entropy of activation values obtained from these studies suggest a highly ordered transition state for the reaction. niscpr.res.in

Table 1: Kinetic Parameters for the Oxidation of Vanillin by Cerium(IV) in Perchlorate Medium

| Parameter | Value | Reference |

| Order with respect to [Ce(IV)] | 1 | niscpr.res.in |

| Order with respect to [Vanillin] | 1 | niscpr.res.in |

| Order with respect to [H⁺] | Fractional | niscpr.res.in |

| Major Oxidation Product | Vanillic acid | niscpr.res.inderpharmachemica.com |

| Proposed Intermediate | Ce(IV)-Vanillin complex | niscpr.res.in |

The catalytic performance of cerium-based materials can be significantly enhanced through the formation of bimetallic systems, with Copper-Cerium (Cu-Ce) systems being a prominent example. The synergy between the two metals often leads to improved catalytic activity, selectivity, and stability compared to the individual components. mit.edumdpi.com

In these bimetallic catalysts, ceria (CeO₂) often acts as a support that not only provides a high surface area for the dispersion of the active copper species but also actively participates in the catalytic cycle. mit.edu The interaction between copper and ceria can facilitate the reduction of copper oxides and enhance the redox properties of the catalyst. mdpi.com Specifically, the presence of the Ce³⁺/Ce⁴⁺ redox couple can promote the reducibility of CuOₓ species.

Influence of Cerium Oxidation States on Catalytic Performance

The catalytic efficacy of cerium-based catalysts is intrinsically linked to the ability of cerium to cycle between its +3 and +4 oxidation states. This redox flexibility is a defining characteristic of cerium's catalytic chemistry.

The Ce(III)/Ce(IV) redox couple is the cornerstone of many cerium-catalyzed reactions. In catalytic oxidation processes, the Ce(IV) state acts as the oxidant, accepting an electron from the substrate and being reduced to Ce(III). For the reaction to be catalytic, the Ce(III) must be re-oxidized to Ce(IV) to complete the cycle. This re-oxidation can be achieved by a co-oxidant, often molecular oxygen. acs.org

The facility of this redox cycling is influenced by the coordination environment of the cerium ion and the nature of the support material in heterogeneous systems. acs.org For instance, in ceria (CeO₂), the formation of oxygen vacancies is associated with the reduction of Ce⁴⁺ to Ce³⁺. These vacancies can serve as active sites for the adsorption and activation of reactant molecules. mdpi.com The ability of ceria to store and release oxygen is directly related to the Ce(III)/Ce(IV) redox cycle.

In homogeneous catalysis, the ligand sphere around the cerium ion plays a critical role in modulating the redox potential of the Ce(III)/Ce(IV) couple, thereby tuning the catalytic activity. acs.org The regeneration of the active Ce(IV) species is a key step in the catalytic loop, and understanding the mechanism of this re-oxidation is crucial for designing efficient catalytic systems.

Elucidation of Catalytic Sites and Active Species

Identifying the precise nature of the active sites and catalytic species is paramount for understanding and optimizing cerium-based catalysts. In heterogeneous catalysis involving ceria, the active sites are often associated with surface defects, such as oxygen vacancies and the presence of Ce³⁺ ions. mdpi.comnih.gov

In bimetallic systems like Cu-Ce, the active species are often considered to be highly dispersed copper oxide clusters or even single copper atoms in close interaction with the ceria support. nih.govresearchgate.net Spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Reduction (TPR) are instrumental in characterizing the oxidation states of the metals and the nature of their interaction. mdpi.com For instance, in copper-ceria catalysts for the preferential oxidation of CO, operando spectroscopic studies have revealed that the active species are partially reduced copper oxide species located at the interface between the copper oxide and the ceria support. researchgate.net

In the case of atomically dispersed palladium on ceria for aerobic alcohol oxidation, single Pd atoms were identified as the true active species, while larger palladium clusters were found to be inactive. nih.gov This highlights the critical role of the metal-support interface and the specific coordination environment of the active metal in determining the catalytic performance. The synergy between the single metal atoms and the ceria support, facilitated by the redox properties of cerium, is key to the high catalytic activity. nih.gov

Cerium Iii Perchlorate As a Precursor for Functional Materials

Synthesis of Cerium Oxide Nanomaterials

The use of cerium(III) perchlorate (B79767) as a precursor for cerium oxide nanomaterials primarily involves its thermal decomposition. This method provides a direct route to obtaining nanocrystalline cerium(IV) dioxide (CeO₂).

Thermal Decomposition Pathways to Cerium(IV) Dioxide

The thermal decomposition of hydrated cerium(III) perchlorate, specifically Ce(ClO₄)₃·9H₂O, to form cerium(IV) dioxide occurs in the temperature range of 240–460°C . The thermolysis process is complex and proceeds through the formation of an intermediate product, which is believed to be a cerium oxoperchlorate .

The decomposition of the hydrated form, Ce(ClO₄)₃·9H₂O, involves three main stages. The initial stage, which concludes at approximately 250°C, is associated with the dehydration of the salt. The subsequent stages at higher temperatures correspond to the decomposition of the perchlorate and the oxidation of cerium(III) to cerium(IV) . In contrast, the decomposition of anhydrous cerium(III) perchlorate, Ce(ClO₄)₃, does not exhibit the initial dehydration stage . The process ultimately yields nanocrystalline cerium dioxide. For instance, the thermal decomposition of cerium(III) perchlorate hydrate (B1144303) at 460°C results in the formation of cerium dioxide nanoparticles with a particle size of approximately 13 nm .

The table below summarizes the key stages and products of the thermal decomposition of cerium(III) perchlorate.

| Starting Material | Temperature Range (°C) | Intermediate Product (putative) | Final Product | Nanoparticle Size (nm) |

| Ce(ClO₄)₃·9H₂O | 240–460 | Cerium oxoperchlorate | Cerium(IV) dioxide | 13 |

| Ce(ClO₄)₃ | >250 | Cerium oxoperchlorate | Cerium(IV) dioxide | Not specified |

Control of Nanocrystal Properties via Precursor Selection

The selection of the precursor is a critical factor in controlling the physicochemical properties of the resulting nanocrystals. While detailed studies specifically on tuning nanocrystal properties using cerium(III) perchlorate are limited, the principles of precursor-directed synthesis are well-established for cerium oxide nanomaterials. The ligand environment of the cerium ion in the precursor can influence the decomposition pathway, nucleation, and growth of the nanoparticles, thereby affecting their size, morphology, and surface characteristics.

Formation of Cerium-Oxo Clusters

Information regarding the formation of cerium-oxo clusters specifically from a cerium(III) perchlorate precursor is not available in the reviewed scientific literature.

Fabrication of Mixed-Metal Oxide Catalysts

There is a lack of specific research findings in the reviewed literature detailing the use of cerium(III) perchlorate for the fabrication of mixed-metal oxide catalysts.

Advanced Spectroscopic and Computational Research Methodologies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of cerium-based materials. aps.orgresearchgate.net It is particularly useful for studying electronic structure, stability, and the behavior of defects in cerium oxides. uic.edu By solving the Schrödinger equation for the system's electrons, DFT provides a detailed understanding of energy levels, band structure, and charge distribution. uic.edu For cerium compounds, which involve strongly correlated f-electrons, standard DFT is often augmented with an on-site Coulomb repulsive interaction (the DFT+U method) to accurately model their electronic properties. aps.orgrsc.org

DFT calculations are instrumental in predicting the geometric and energetic characteristics of cerium(III) complexes. rsc.orgresearchgate.net These computational approaches can reliably forecast molecular structures, thermo-chemical parameters, and harmonic vibration frequencies. researchgate.net For instance, DFT has been used to confirm the geometry of newly synthesized cerium(III) Schiff base complexes and to determine key quantum chemical parameters. rsc.org

A significant aspect of cerium chemistry is its variable valence state (Ce³⁺ and Ce⁴⁺). aps.org DFT+U methods are essential for reliably predicting the mixed-valency properties in complex cerium compounds. aps.org The calculations show that the valence of cerium is not fixed but fluctuates depending on the local atomic environment, including steric volume and coordination chemistry. aps.org Relaxations of the atomic positions are crucial in these calculations to obtain reliable energetic predictions and ground states. aps.org The energy difference between these valence states can be very small, on the order of a few meV per atom, leading to the anomalous properties observed in many cerium materials. aps.org

DFT is also employed to study the electronic properties that govern the reactivity of these complexes. rsc.orgresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer processes. rsc.orgresearchgate.net A small HOMO-LUMO energy gap typically indicates high reactivity and lower chemical stability. researchgate.net

Table 1: Selected DFT-Predicted Properties of Cerium(III) Complexes

| Property | Description | Reference |

| Geometry Optimization | Predicts the three-dimensional structure of complexes, including bond lengths and angles. | rsc.orgresearchgate.net |

| Valence State | Evaluates the effective valence (e.g., between 3+ and 4+) based on local chemistry and steric volume. | aps.org |

| Energetics | Calculates total energies, formation energies of defects, and stability of different electronic configurations. | aps.orgrsc.org |

| Electronic Structure | Determines HOMO-LUMO energy gaps, which relate to the complex's reactivity and stability. | rsc.orgresearchgate.net |

Computational methods, particularly DFT, are used to analyze the energetics of metal-ligand interactions, which is fundamental to understanding ligand exchange processes. While direct studies on the ligand exchange free energies of cerium(3+) perchlorate (B79767) are not detailed, the principles can be understood from studies on similar lanthanide complexes. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) analysis, for example, can be employed to investigate the nature of metal-ligand bonds. mdpi.com

The strength of these interactions can be quantified by calculating parameters such as the change in Gibbs free energy (ΔG) for binding processes. mdpi.com For instance, molecular docking studies combined with DFT can predict the binding affinity of a complex to a biological molecule, with the calculated ΔG indicating the spontaneity of the interaction. mdpi.com These calculations can also determine the interaction energies for individual metal-donor atom bonds, revealing that the nature of the interaction can range from electrostatic to partial covalent, depending on the ligand and its protonation state. mdpi.com

Table 2: Example of Calculated Interaction Parameters for a Lanthanide Complex

| Interaction | Change in Gibbs Free Energy (ΔG) | Interaction Energy (per bond) | Nature of Interaction | Reference |

| Eu(III)-PLSC Complex with HSA | -32.7 kJ mol⁻¹ | -49.2 to -85.2 kJ mol⁻¹ | Partial Covalent / Electrostatic | mdpi.com |

Note: Data is for a Europium(III)-Pyridoxal-Semicarbazone (Eu-PLSC) complex interacting with Human Serum Albumin (HSA) and serves as an illustrative example of the types of energetic analyses performed.

X-ray Absorption Spectroscopy (XAS) Characterization

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information on the local geometric and electronic structure of materials in various states, including crystalline solids, amorphous materials, and liquids. springernature.com An XAS spectrum is typically divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.com This technique is highly valuable for studying cerium compounds due to its sensitivity to the element's oxidation state and local coordination environment. aps.orgntu.edu.tw

The EXAFS region of the XAS spectrum contains information about the local atomic environment around a specific absorbing atom. wikipedia.orguu.nl By analyzing the oscillations in this region, it is possible to determine the types of neighboring atoms, their distance from the central atom, and their coordination numbers. mpg.de

A study combining X-ray scattering with NMR on cerium(III) perchlorate solutions provided key structural information on the complex formation in an aqueous environment. researchgate.net The analysis supports a model where perchlorate ions act as monodentate ligands, directly bonding to the cerium(III) ion. researchgate.net Furthermore, the data indicates the presence of a second coordination shell composed of water molecules. researchgate.net

Table 3: Interatomic Distances in Aqueous Cerium(III) Perchlorate Solution Determined by X-ray Scattering

| Interaction | Distance (Å) | Reference |

| Ce³⁺ - H₂O (First Shell) | ~2.36 | researchgate.net |

| H₂O - H₂O | ~2.9 | researchgate.net |

| Ce³⁺ - Perchlorate | ~4.20 | researchgate.net |

| Ce³⁺ - H₂O (Second Shell) | 4.5 - 4.7 | researchgate.net |

The XANES region, which encompasses the absorption edge and extends about 50 eV beyond it, is highly sensitive to the electronic structure of the absorbing atom. uu.nlwikipedia.org Analysis of the XANES spectrum can reveal information about the oxidation state and coordination geometry. washington.edu

For cerium compounds, Ce L₃-edge XANES is frequently used to distinguish between the Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.netnist.gov The presence of Ce³⁺ can be clearly detected through well-defined features in high-energy resolution fluorescence-detected (HERFD) XAS spectra. researchgate.net The technique is sensitive enough to identify biotransformation processes where Ce⁴⁺ in nanoparticles is reduced to Ce³⁺. researchgate.net The analysis of XANES spectra of cerium oxides has also shown that the covalency of the bonding between cerium and its oxide ligands increases with the particle size of the material. ntu.edu.tw

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. alfa-chemistry.comspringernature.com It provides information about the chemical environment of specific atomic nuclei within a molecule. alfa-chemistry.com

In the context of cerium(III) perchlorate, ³⁵Cl NMR spectroscopy has been utilized to investigate the complex formation in aqueous solutions. researchgate.net The NMR data, in agreement with X-ray scattering results, supports the existence of Ce-(OClO₃)z species where the perchlorate ions are bonded as monodentate ligands to the cerium(III) ion. researchgate.net The analysis of NMR signals can also provide insights into solution properties such as viscosity. researchgate.net Although the Ce³⁺ ion itself is paramagnetic, which can complicate ¹H NMR spectra, NMR of other nuclei in the ligands, like ³⁵Cl in perchlorate, can provide valuable structural information. researchgate.net

UV-Visible Spectroscopy for Speciation and Reaction Monitoring

UV-Visible spectroscopy is a powerful tool for investigating the electronic structure of the Cerium(III) ion and monitoring its chemical transformations. The absorption of ultraviolet radiation by Ce³⁺ corresponds to parity-allowed 4f → 5d electronic transitions, resulting in characteristic broad absorption bands.

Speciation Analysis:

The speciation of Cerium(III) in aqueous perchlorate solutions is dominated by the formation of aqua ions, primarily [Ce(H₂O)₉]³⁺ and [Ce(H₂O)₈]³⁺. The local symmetry and the number of coordinated water molecules significantly influence the position and intensity of the UV absorption bands. In dilute perchlorate solutions, the hydrated ions are the stable species. However, at higher concentrations of perchlorate, the formation of outer-sphere ion pairs can occur, which may perturb the hydration structure.

The absorption spectrum of the hydrated Ce³⁺ ion has been well-characterized. A study of Cerium(III) perchlorate in a 0.1 M HClO₄ solution identified a distinct absorption band in the far ultraviolet region. The characteristics of this and other reported absorption bands for aqueous Ce³⁺ are detailed in the table below.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Medium | Assignment |

|---|---|---|---|

| 200 nm | 170 L·mol-1·cm-1 | 0.1 M Perchloric Acid | 4f → 5d |

| 253 nm | Not Reported | 1 M Sulfuric Acid | 4f → 5d |

| 295 nm | Not Reported | 1 M Sulfuric Acid | 4f → 5d |

Reaction Monitoring:

UV-Visible spectroscopy is also effectively employed to monitor the kinetics of reactions involving Cerium(III). By tracking the change in absorbance at a wavelength characteristic of a reactant or product, the reaction rate can be determined. A key example is the oxidation of Cerium(III) to Cerium(IV).

A kinetic study involving the oxidation of Cerium(III) by the aqueous iron(IV)-oxo complex (FeᴵⱽₐqO²⁺) in a 1.0 M perchloric acid medium demonstrated the utility of this method. The reaction progress was monitored using a stopped-flow spectrophotometer. acs.org

| Reaction | Medium | Temperature | Rate Constant (k) |

|---|---|---|---|

| FeᴵⱽₐqO²⁺ + Ce(III) → Fe(III) + Ce(IV) | 1.0 M HClO₄ | 25.0 °C | > 10⁴ M⁻¹s⁻¹ |

The rapid rate of this reaction highlights the efficiency of UV-Vis spectroscopy in capturing fast kinetic events. acs.org The choice of a non-complexing medium like perchloric acid is crucial in such studies to ensure that the observed kinetics are not influenced by ligand exchange reactions.

Molecular Dynamics Simulations (e.g., QMCF-MD) for Hydration and Dynamics

To gain a molecular-level understanding of the hydration and dynamics of the Cerium(III) ion, researchers employ advanced computational methods like Molecular Dynamics (MD) simulations. The Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) approach is a particularly powerful technique that combines the accuracy of quantum mechanics for the immediate vicinity of the ion with the efficiency of classical mechanics for the bulk solvent. researchgate.net

In a QMCF-MD simulation of Ce³⁺ in an aqueous environment, the ion and its first and second hydration shells are treated with quantum mechanics (ab initio level), while the surrounding water molecules are described by a classical force field. This method provides a detailed and dynamic picture of the ion's hydration structure. researchgate.net

Hydration Structure and Dynamics:

A pioneering QMCF-MD simulation study provided significant insights into the structural and dynamical properties of the hydrated Ce³⁺ ion. The simulation, conducted over a period of 26 picoseconds, revealed a dynamic hydration structure with two well-defined hydration shells and a third, more diffuse shell. researchgate.net

The results from this simulation are in excellent agreement with experimental data, validating the accuracy of the QMCF-MD approach for highly charged ions. Key structural and dynamical parameters obtained from the simulation are summarized below. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| First Hydration Shell Peak (Ce-O) | 2.59 Å | The most probable distance between the Cerium(III) ion and the oxygen atoms of water molecules in the first hydration shell. |

| First Hydration Shell Radius | 2.2 - 3.4 Å | The range of distances defining the first layer of water molecules surrounding the ion. |

| Second Hydration Shell Peak (Ce-O) | 4.75 Å | The most probable distance to the oxygen atoms of water molecules in the second hydration shell. |

| Second Hydration Shell Radius | 3.7 - 5.8 Å | The range of distances defining the second layer of water molecules. |

| Coordination Number (1st Shell) | 9 (predominantly) | The average number of water molecules directly coordinated to the Cerium(III) ion. |

| ν(Ce-O) Stretching Wavenumber | 421.3 cm⁻¹ | The vibrational frequency of the bond stretching between the Cerium(III) ion and coordinated water molecules. |

The simulation also provided insights into the geometry of the hydration complex, suggesting a competition between tri-capped trigonal prismatic and capped square antiprismatic configurations for the nona-hydrated [Ce(H₂O)₉]³⁺ species. The dynamic nature of the hydration shell is characterized by the frequent formation and breaking of hydrogen bonds within the solvent and between the hydration shells. researchgate.net

Ion Exchange Principles and Applications in Cerium Systems

Adsorption Mechanisms of Cerium Cations on Exchange Resins

The adsorption of cerium(III) cations onto ion exchange resins is a complex process governed by electrostatic interactions, complexation, and the thermodynamic equilibrium between the solid resin phase and the aqueous solution. The predominant mechanism is ion exchange, where Ce(3+) ions in the solution are exchanged for more weakly bound ions on the resin's functional groups. For cation exchange resins, these mobile ions are typically protons (H+) or alkali metal ions like sodium (Na+).

The process can be represented by the following equilibrium reaction for a resin in the hydrogen form (R-H):

3R-H + Ce³⁺ ⇌ R₃-Ce + 3H⁺

For a resin in the sodium form (R-Na):

3R-Na + Ce³⁺ ⇌ R₃-Ce + 3Na⁺

The efficiency of this exchange is dictated by the resin's affinity for the cerium cation relative to the ion it replaces. Generally, ion exchange resins exhibit a higher selectivity for ions with a higher charge and smaller hydrated ionic radius. Due to its +3 charge, cerium is strongly adsorbed by many cation exchange resins.

Kinetic studies of cerium adsorption often show that the process follows a pseudo-second-order model. tandfonline.com This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the cerium ions and the functional groups of the resin. uk.ac.ir

Thermodynamic analyses have revealed that the adsorption of cerium onto various chelating and ion exchange resins is typically a spontaneous and endothermic process. tandfonline.comuk.ac.irresearchgate.net The positive enthalpy change (ΔH°) suggests that energy is required to desolvate the cerium ion and for it to bind to the resin sites, and the process is favored at higher temperatures. tandfonline.comtandfonline.com The positive entropy change (ΔS°) indicates an increase in randomness at the solid-liquid interface during adsorption. tandfonline.comresearchgate.net The spontaneity is confirmed by a negative Gibbs free energy change (ΔG°). uk.ac.ir

The table below summarizes thermodynamic parameters for cerium adsorption on a specific chelating resin.

Recovery and Separation of Rare-Earth Elements via Ion Exchange

Ion exchange chromatography is a cornerstone technology for the separation of rare-earth elements (REEs), which are notoriously difficult to separate due to their similar chemical properties and ionic radii. ias.ac.in This method is highly effective for producing individual rare earths with high purity. ias.ac.in The process relies on the subtle differences in the affinity of each lanthanide ion for the ion exchange resin, which are amplified by the use of complexing agents.

The general procedure involves loading a mixture of REEs onto a cation exchange resin column. Subsequently, an eluent containing a complexing agent (also known as a chelating agent) is passed through the column. Common complexing agents include ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). mdpi.comcdnsciencepub.com

The complexing agent forms complexes with the REE ions in the solution. The stability of these REE-ligand complexes varies across the lanthanide series. The stability constants of these complexes generally increase with atomic number (from lanthanum to lutetium). Consequently, the heavier rare earths, which form stronger complexes with the eluting agent, spend more time in the mobile phase and are eluted from the column first. The lighter rare earths, including cerium, form weaker complexes and have a stronger affinity for the resin, thus eluting later. ias.ac.in This results in the separation of the REEs into bands along the column, which can then be collected as separate fractions.

The separation factor (α), which is a measure of the ability of the system to separate two components, is a critical parameter in ion exchange chromatography. For two rare earth elements, A and B, it is defined as the ratio of their distribution coefficients (Kd):

α = Kd(A) / Kd(B)

A higher separation factor indicates a more efficient separation. The table below shows typical elution orders for selected rare earth elements using a complexing eluent.

Influence of Solution Chemistry and Competing Ions on Exchange Dynamics

The dynamics of cerium ion exchange are highly sensitive to the chemistry of the aqueous solution, particularly pH and the presence of competing cations and complexing anions.

Influence of pH: The pH of the solution is a critical parameter affecting the adsorption of cerium. Generally, the adsorption of Ce(3+) increases as the pH rises. tandfonline.commdpi.com At low pH, a high concentration of H+ ions competes with Ce(3+) ions for the exchange sites on the resin, leading to lower adsorption efficiency. tandfonline.com As the pH increases, the functional groups of the resin (e.g., carboxylic or sulfonic acid groups) become deprotonated, increasing the number of available negatively charged sites and reducing the competition from protons. tandfonline.com However, at excessively high pH, cerium can precipitate as cerium(III) hydroxide (B78521), which would prevent ion exchange. The optimal pH for cerium adsorption is often found to be in the mildly acidic to neutral range, depending on the specific resin and solution composition. uk.ac.irmdpi.com

Influence of Competing Ions: The presence of other cations in the solution can significantly inhibit the adsorption of cerium. researchgate.net These competing ions vie for the same exchange sites on the resin. The extent of this competition depends on the relative selectivity of the resin for each cation. The selectivity is generally higher for cations with a greater charge and smaller hydrated radius. scispace.com Therefore, other trivalent cations will be strong competitors, while divalent and monovalent cations will also compete, albeit to a lesser extent. For instance, the presence of ions like Ca²⁺, Mg²⁺, and Na⁺ in the solution can reduce the uptake of Ce³⁺. researchgate.net The order of the negative effect of competing cations on the ion exchange of a target metal ion has been reported for other systems as NH₄⁺ > Mg²⁺ > Ca²⁺ > Na⁺ > K⁺ > Li⁺. researchgate.net

Influence of Complexing Agents: While essential for the elution and separation of REEs, the presence of complexing agents (anions) in the feed solution can negatively impact the initial adsorption of cerium. Anions such as citrate, EDTA, or even sulfate (B86663) and chloride can form aqueous complexes with Ce(3+). mdpi.comresearchgate.net The formation of neutral or anionic cerium complexes will prevent its adsorption onto cation exchange resins. This principle is exploited in the elution phase of chromatographic separation, where a high concentration of a complexing agent is used to desorb the cerium from the resin. mdpi.com

The table below illustrates the general effect of these factors on cerium adsorption.

Q & A

Q. What experimental methods are employed to determine the structural properties of Cerium(III) perchlorate in aqueous solutions?

Structural characterization of Cerium(III) perchlorate in aqueous solutions relies on X-ray scattering and nuclear magnetic resonance (NMR) spectroscopy. X-ray scattering identifies coordination shells and interatomic distances: the first Ce³⁺–O (water or perchlorate oxygen) distance is ~2.50–2.55 Å, with a second hydration shell at ~3.65 Å . ³⁵Cl NMR confirms perchlorate interactions, distinguishing monodentate ligand bonding versus ion-pairing. Data analysis involves modeling parameters such as coordination numbers (e.g., 14 total ligands, including water and perchlorate) and root-mean-square deviations in bond distances .

Q. How can researchers validate the purity and stability of Cerium(III) perchlorate solutions during synthesis?

Purity validation requires ion chromatography (IC) coupled with mass spectrometry (e.g., HPLC/ESI-MS) to detect trace anions and monitor perchlorate integrity . Stability assessments involve periodic pH measurements and spectroscopic monitoring (e.g., UV-Vis) to detect hydrolysis or precipitation. For structural consistency, cross-validate results with X-ray diffraction or extended X-ray absorption fine structure (EXAFS) to confirm hydration shell integrity .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in reported coordination numbers for Cerium(III) perchlorate hydration shells?

Coordination number discrepancies arise from methodological differences. For example, X-ray scattering may suggest a total coordination number of ~14 (including 10–12 water molecules and 2–4 monodentate perchlorate ligands), while NMR data might emphasize dynamic ligand exchange, reducing apparent coordination . To resolve this, employ hybrid models integrating both techniques and refine parameters (e.g., bond distance σ values, hydration shell occupancy) using software like LSHS . Contradictions in hydration shell distances (e.g., 2.50 Å vs. 3.00 Å) are addressed by distinguishing between first-shell (Ce–Owater) and second-shell (Ce–Operchlorate) interactions .

Q. What advanced techniques confirm the monodentate bonding mode of perchlorate to Cerium(III) in aqueous systems?

Combined ³⁵Cl NMR and X-ray pair distribution function (PDF) analysis are critical. NMR chemical shifts indicate weak ligand-field effects, consistent with monodentate bonding rather than bidentate or bridging modes . X-ray-derived radial distribution functions (RDFs) show a single Ce–Operchlorate peak at ~2.50 Å, with no evidence of shorter Ce–Cl distances (~3.6 Å), ruling out direct Ce–Cl bonding . Computational modeling (e.g., DFT) further supports monodentate geometry by optimizing ligand orientation and bond angles .

Q. How do researchers analyze ClO₄⁻–H₂O interactions in Cerium(III) perchlorate solutions?

ClO₄⁻–H₂O interactions are probed via neutron scattering and isotopic substitution (e.g., D₂O vs. H₂O) to highlight hydrogen-bonding networks. RDFs reveal OClO₄⁻–H₂O distances of ~3.00–3.65 Å, suggesting weak hydrogen bonding . Dielectric relaxation spectroscopy can quantify ion-pair lifetimes, distinguishing between bulk water and perchlorate-bound water dynamics.

Methodological Challenges and Solutions

Q. What challenges arise in quantifying trace Cerium(III) perchlorate in environmental matrices, and how are they addressed?

Challenges include matrix interference (e.g., competing anions) and low analyte concentrations. Solid-phase extraction (SPE) with selective resins (e.g., quaternary ammonium-functionalized) preconcentrates perchlorate . Detection via IC-MS/MS improves sensitivity (detection limits <0.1 µg/L). For Cerium(III)-specific analysis, inductively coupled plasma mass spectrometry (ICP-MS) coupled with anion exchange separates Ce³⁺ from other cations .

Q. How are computational models optimized to simulate Cerium(III) perchlorate’s solvation dynamics?

Molecular dynamics (MD) simulations require accurate force fields for Ce³⁺–water and Ce³⁺–ClO₄⁻ interactions. Parameters are derived from EXAFS data (e.g., Ce–O distances) and ab initio calculations . Polarizable continuum models (PCMs) account for solvent effects, while hybrid QM/MM approaches model ligand exchange kinetics. Validation against experimental RDFs and NMR relaxation times ensures model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.